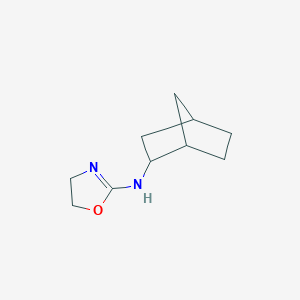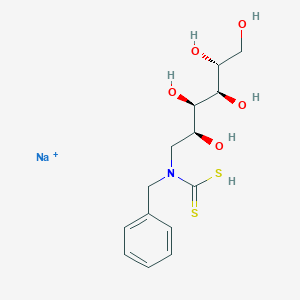
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride and its analogs often involves reductive amination of substituted phenoxyacetones with substituted phenylethylamines. This process yields moderate to good results, with the structures being characterized by various spectroscopic methods such as ¹H NMR, IR, and HRMS. Compounds with specific substitutions on the aromatic rings have been designed to block hydroxylation or extend the duration of activity, showing significant biological activities (Xi et al., 2011).
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride is characterized by the presence of methoxy groups at the 2nd and 5th positions and a methyl group at the 4th position on the phenethylamine backbone. This structural configuration contributes to its distinct chemical behavior and interactions. The detailed structural analysis can be achieved through advanced spectroscopic techniques, aiding in understanding its molecular geometry and electronic configuration.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including N-acetylation, deamination followed by reduction or oxidation, and O-demethylation. The metabolites formed through these pathways exhibit diverse chemical properties and biological activities. The metabolism pathways and the chemical stability of this compound play a crucial role in its chemical reactions and overall properties (Wink et al., 2014).
Scientific Research Applications
Chromatographic Identification : Genest and Hughes (1968) developed chromatographic methods for the sub-microgram detection of 4-methyl-2,5-dimethoxy-alpha-methylphenethylamine and related drugs, providing a method for identifying new hallucinogens (Genest & Hughes, 1968).
Forensic Applications : Wink et al. (2014) demonstrated that 2C-P, a hallucinogenic designer drug, has detectable metabolites in urine, making it useful for proving intake in clinical or forensic cases (Wink et al., 2014). Additionally, Theobald and Maurer (2006) described a systematic toxicological analysis procedure using full-scan GC/MS that can detect the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine, potentially proving its intake in human urine (Theobald & Maurer, 2006).
Metabolic Pathways : Kanamori et al. (2007) discovered the major metabolic pathways of 2,5-dimethoxy-4-propylthiophenethylamine in rats, including sulfoxidation, sulfone formation, and hydroxylation of the propyl side chain (Kanamori et al., 2007).
Pharmaceutical Potential : Chen Zira (2015) noted that phenethylamines new-type drug molecules show promising potential for pharmaceutical applications due to their unique structures, spectral properties, and thermodynamic properties (Chen Zira, 2015).
Neurotoxicity Studies : Asanuma et al. (2020) found that "2C series" phenethylamines show higher neurotoxicity than MDMA or METH, with apoptotic morphological changes observed at lower concentrations (Asanuma et al., 2020).
Internal Standards in Assays : Xu and Chen (2006) discussed the use of deuterium-labeled phenethylamine derivatives as internal standards in gas chromatography-mass spectrometry assays (Xu & Chen, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCUUZBUOLEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180193 | |
| Record name | Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-methylphenethylamine hydrochloride | |
CAS RN |
25505-65-1 | |
| Record name | 4-Methyl-2,5-dimethoxyphenethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25505-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-methylphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025505651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25505-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-D HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WKL2T9A2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)




![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)